molecular formula C16H18N4S B2794444 N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide CAS No. 330865-56-0

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

Cat. No. B2794444
CAS RN: 330865-56-0
M. Wt: 298.41
InChI Key: JHUGFIKZRYEKOB-UHFFFAOYSA-N
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Description

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide, also known as PPTA, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. In

Scientific Research Applications

1. Antibacterial and Antifungal Activities

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamides, including variants like ML267, have been studied for their antibacterial and antifungal properties. These compounds demonstrate notable inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence. This class of compounds shows submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue, making them promising for treating bacterial infections like methicillin-resistant Staphylococcus aureus (Foley et al., 2014).

2. Anti-Inflammatory and Analgesic Properties

Compounds similar to N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide have been explored for their potential anti-inflammatory and analgesic activities. Studies have found that certain derivatives in this chemical class can show effects comparable to traditional anti-inflammatory drugs, with some exhibiting moderate hypotensive activities in animal models (Ranise et al., 1991).

3. Anticancer Potential

Research on this compound derivatives has indicated potential anticancer applications. Some synthesized compounds within this chemical group have demonstrated promising in vitro anticancer activity, particularly against leukemia, colon cancer, and melanoma. This suggests their utility in developing novel cancer treatments (Szafrański & Sławiński, 2015).

4. Anti-Angiogenic and DNA Cleavage Activities

Certain this compound derivatives have shown significant anti-angiogenic and DNA cleavage activities. These activities are crucial in the context of cancer treatment, as they can inhibit the formation of blood vessels in tumors and interact with DNA, potentially leading to cancer cell death (Kambappa et al., 2017).

5. Serotonin Reuptake Inhibition

Research has identified that certain derivatives of this compound exhibit potent serotonin reuptake inhibition. This property is significant for developing treatments for depression and other mood disorders (Xu et al., 2021).

6. Use as Derivatization Reagents in LC/MS

Some derivatives of this compound are utilized as derivatization reagents in liquid chromatography and mass spectrometry. This application is vital in analytical chemistry for enhancing the detection and quantification of various substances (Inoda et al., 2011).

7. Metabolic Studies in Antineoplastic Treatments

This compound and its derivatives have been studied for their metabolic profiles in antineoplastic treatments. Understanding the metabolic pathways of these compounds is crucial in optimizing their therapeutic efficacy and minimizing adverse effects (Gong et al., 2010).

properties

IUPAC Name

N-phenyl-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c21-16(18-14-6-2-1-3-7-14)20-12-10-19(11-13-20)15-8-4-5-9-17-15/h1-9H,10-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUGFIKZRYEKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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